Istradefylline is an oxopurine. Istradefylline, or KW6002, was developed by Kyowa Hakko Kirin in Japan for the treatment of Parkinson's disease as an adjunct to standard therapy. Unlike standard dopaminergic therapies for Parkinson's, Istradefylline targets adenosine A2A receptors in the basal ganglia. This region of the brain is highly involved in motor control. Istradefylline is indicated as an adjunct treatment to [levodopa] and [carbidopa] for Parkinson's disease. This drug was first approved in Japan on 25 March 2013. Istradefylline was granted FDA approval on 27 August 2019. Istradefylline is an adenosine receptor antagonist that is used as adjunctive therapy to levodopa/carbidopa in patients with Parkinson disease experiencing difficulty with “off” episodes when motor symptoms breakthrough on treatment. Istradefylline has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.
Related Compounds
KW-6002
Relevance: KW-6002 is directly equivalent to istradefylline, sharing its chemical structure and biological activity as a selective adenosine A2A receptor antagonist. []
Caffeine
Preladenant
Tozadenant
Relevance: Like istradefylline, tozadenant aimed to improve motor function in PD by blocking A2A receptors. While both showed promise in preclinical studies, Tozadenant's development was halted due to safety concerns observed in clinical trials. []
PSB0777
Relevance: PSB0777 has the opposite effect of istradefylline. It is used in research to activate A2A receptors and investigate the physiological and pathological roles of these receptors. []
ARL67156
Relevance: By inhibiting CD39, ARL67156 indirectly reduces adenosine levels. This indirect modulation of adenosine signaling, similar to the direct A2A receptor antagonism by istradefylline, has shown efficacy in animal models of neutrophilic inflammation, such as OVA-induced airway inflammation and IMQ-induced psoriasis. []
AMP-CP
Relevance: Similar to ARL67156, AMP-CP indirectly reduces adenosine levels and has shown therapeutic potential in animal models of neutrophilic inflammation, paralleling the effects observed with istradefylline. []
Opicapone
Relevance: Opicapone operates through a different mechanism than istradefylline but is also indicated for managing OFF episodes in PD. Clinical trials and a meta-analysis comparing the two drugs showed comparable efficacy in reducing OFF time, with opicapone potentially associated with a higher risk of dyskinesia. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Idalopirdine, also known as Lu AE58054 or Iladopirdine, is a potent and selective 5-HT6 receptor antagonist under development by Lundbeck as an augmentation therapy for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. It is in phase III clinical trials. Lu AE58054 displayed high affinity to the human 5-HT(6) receptor (5-HT(6)R) with a Ki of 0.83 nm. Lu AE58054 demonstrated >50-fold selectivity for more than 70 targets examined. Lu AE58054 is a selective antagonist of 5-HT(6)Rs with good oral bioavailability and robust efficacy in a rat model of cognitive impairment in schizophrenia. Lu AE58054 may be useful for the pharmacotherapy of cognitive dysfunction in disease states such as schizophrenia and Alzheimer's disease.
ID-8 is a cell culture supplement that can sustain self-renewal and pluripotency of mouse embryonic stem cells in vitro. At 10 μM it stimulates proliferation in serum-free media at a steady rate for more than 30 days. ID-8 is a DYRK inhibitor. ID-8 could support Wnt-induced human embryonic stem cell proliferation and survival without differentiation. Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) is the target of the small molecule ID-8. Its role in human pluripotent cell renewal was confirmed by DYRK knockdown in human embryonic stem cells.
Potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE 2. Induces Sox17 expression. Activates TGF-β signaling and downstream Smad2 phosphorylation. Upregulates Nodal expression. Induces gut tube formation in vivo. IDE1 is a small molecule capable of inducing definitive endoderm from embryonic stem cells. It has been shown to induce the differentiation of Sox17+/FoxA2+-expressing pancreatic progenitors from human and mouse embryonic stems cells (EC50 = 125.5 nM in vitro) by activating the TGF-β signaling pathway. IDE1-derived endodermal cells injected into E8.75 mouse embryos ex vivo have been shown to incorporate into the developing gut tube, contributing to its formation. Furthermore, when treated with either indolactam V or a standard regimen of the growth factor FGF-10, retinoic acid, and hedgehog inhibitors, IDE1-induced endodermal cells can form Pdx1-expressing pancreatic progenitors. IDE1 is a potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE2. IDE1 induces Sox17 expression. It also activates TGF-β signaling and downstream Smad2 phosphorylation. IDE1 upregulates Nodal expression.
Cell-permeable definitive endoderm formation inducer (EC50 = 223 nM, induction of Sox17 expression in ESCs) similar to IDE 1. Activates TGF-β signaling and downstream Smad2 phosphorylation. Upregulates Nodal expression. Induces gut tube formation in vivo. IDE2 is a small molecule capable of inducing definitive endoderm from embryonic stem cells. It has been shown to induce the differentiation of Sox17+/FoxA2+-expressing pancreatic progenitors from human and mouse embryonic stems cells (EC50 = 223 nM in vitro) by activating the TGF-β signaling pathway. IDE2-derived endodermal cells injected into E8.75 mouse embryos ex vivo have been shown to incorporate into the developing gut tube, contributing to its formation. Furthermore, when treated with either indolactam V or a standard regimen of the growth factor FGF-10, retinoic acid, and hedgehog inhibitors, IDE2-induced endodermal cells can form Pdx1-expressing pancreatic progenitors. IDE 2 is a TGF-β activator.
IDH889 is a potent and selective inhibitors of IDH1. IDH899 shows IDH (R132H) IC50 = 20 nM; Cell 2-HG IC50 = 14 nM. IDH889 demonstrates significantly improved plasma exposure in mice vs IDH662 (AUC 3.6 μM·h, Cmax 1.7 μM at 10 mg/kg; AUC 55.5 μM·h, Cmax 14.2 μM at 100 mg/kg). IDH889 also has excellent permeability and no efflux in the Caco-2 and human MDR1-MDCK cell lines, supporting the hypothesis that potent inhibition of mutant IDH1 function by binding at the allosteric binding site is compatible with brain penetration.
Idebenone is a member of the class of 1,4-benzoquinones which is substituted by methoxy groups at positions 2 and 3, by a methyl group at positions 5, and by a 10-hydroxydecyl group at positions 6. Initially developed for the treatment of Alzheimer's disease, benefits were modest; it was subsequently found to be of benefit for the symptomatic treatment of Friedreich's ataxia. It has a role as an antioxidant and a ferroptosis inhibitor. It is a primary alcohol and a member of 1,4-benzoquinones. Idebenone is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC). It has been proposed that by interacting with the ETC, idebenone increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. More specifically, idebenone is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation. Due to its ability to reduce oxidative damage and improve ATP production, idebenone was originally investigated for its potential use in Alzheimer's Disease and other cognitivie disorders. Lack of improvement in cognitive function halted its production for these conditions, however it continues to be investigated for use in other conditions associated with mitochondrial damage. Idebenone is currently only indicated for use by the European Medicines Agency (EMA) for the treatment of visual impairment in adolescent and adult patients with Leber’s Hereditary Optic Neuropathy (LHON). LHON is a mitochondrially inherited degeneration of retinal ganglion cells, resulting in acute central vision loss. Due to its biochemical mode of action, it's thought that idebenone may re-activate viable-but-inactive retinal ganglion cells (RGCs) in LHON patients. It is not currently approved for use by either the Food and Drug Administration (USA) or Health Canada.
IDO-IN-2 is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1; IC50 = 0.097 µM in HeLa cells). In vivo, IDO-IN-2 (100 mg/kg) decreases intratumor levels of Ki67, a marker of cell proliferation, and reduces tumor weight in a GL261 murine glioma heterotopic transplantation model. It also decreases mechanical and thermal hypersensitivity, improves novel object recognition, and decreases anterior cingulate cortex (ACC) and amygdala levels of IDO1 in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). IDO-IN-2 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor with IC50 of 0.068 uM.